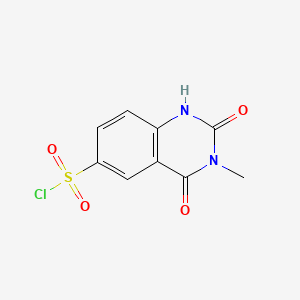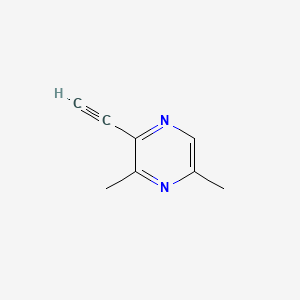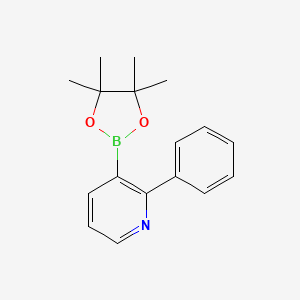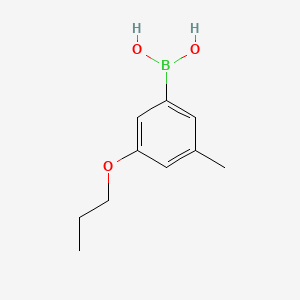
(S)-Methyl pyrrolidine-3-carboxylate hydrochloride
Descripción general
Descripción
“(S)-Methyl pyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It is a white to yellow solid at room temperature . The compound has a molecular weight of 165.62 g/mol .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives, which “(S)-Methyl pyrrolidine-3-carboxylate hydrochloride” is a part of, can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
Molecular Structure Analysis
The InChI code for “(S)-Methyl pyrrolidine-3-carboxylate hydrochloride” is 1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 . The compound’s InChI key is VVBSXSVVMNGQIN-JEDNCBNOSA-N . The canonical SMILES structure is COC(=O)[C@H]1CCNC1.Cl .
Physical And Chemical Properties Analysis
“(S)-Methyl pyrrolidine-3-carboxylate hydrochloride” is a white to yellow solid at room temperature . It has a molecular weight of 165.62 g/mol . The compound has two hydrogen bond donors and three hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Influenza Neuraminidase Inhibitors : The compound was identified as a core structure in the synthesis of potent influenza neuraminidase inhibitors. These studies utilized structural information of the neuraminidase active site to develop analogues, leading to the discovery of highly effective inhibitors (Wang et al., 2001).
Synthesis of Pyrrolidines : Pyrrolidines, important heterocyclic organic compounds with biological effects, have been synthesized in studies involving cycloaddition reactions. These compounds find applications in medicine and industry, such as in dyes and agrochemical substances (Żmigrodzka et al., 2022).
Synthesis of N-protected Methyl 5-Substituted-4-Hydroxypyrrole-3-carboxylates : A synthesis method for these compounds has been developed, starting from N-protected α-amino acids. These substances are used in constructing various functionalized heterocycles (Grošelj et al., 2013).
Anti-Inflammatory Agents : Research into anti-inflammatory agents led to the synthesis of related molecules based on the structure of "(S)-Methyl pyrrolidine-3-carboxylate hydrochloride" (Moloney, 2001).
Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines : These compounds were synthesized through a mild procedure based on one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, finding applications in natural product synthesis (Boto et al., 2001).
Antimicrobial Activity : A series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibited significant antibacterial activity, showing potential as antimycobacterial agents (Nural et al., 2018).
Cognition-Enhancing Properties : Studies on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a related compound, revealed positive effects in cognitive enhancement models, highlighting its potential as a treatment for cognitive disorders (Lin et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
methyl (3S)-pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSXSVVMNGQIN-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705466 | |
| Record name | Methyl (3S)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl pyrrolidine-3-carboxylate hydrochloride | |
CAS RN |
1099646-61-3 | |
| Record name | Methyl (3S)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-METHYL PYRROLIDINE-3-CARBOXYLATE, HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)











![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)